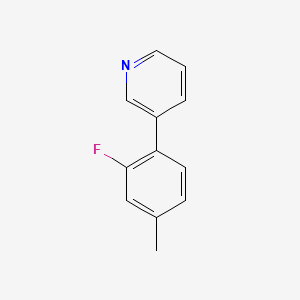

3-(2-Fluoro-4-methylphenyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10FN |

|---|---|

Molecular Weight |

187.21 g/mol |

IUPAC Name |

3-(2-fluoro-4-methylphenyl)pyridine |

InChI |

InChI=1S/C12H10FN/c1-9-4-5-11(12(13)7-9)10-3-2-6-14-8-10/h2-8H,1H3 |

InChI Key |

UQKJKKSYWTWZKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CN=CC=C2)F |

Origin of Product |

United States |

Comprehensive Spectroscopic and Structural Elucidation Techniques for Fluorophenylpyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorophenylpyridine Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules like 3-(2-Fluoro-4-methylphenyl)pyridine in solution. By analyzing various NMR experiments, including one-dimensional and two-dimensional techniques, a complete assignment of all proton, carbon, and fluorine signals can be achieved.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F NMR)

One-dimensional NMR spectra provide fundamental information about the chemical environment, connectivity, and number of magnetically unique nuclei in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine (B92270) and the phenyl rings. The pyridine protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the electron-withdrawing nature of the nitrogen atom. chemicalbook.comchemicalbook.com The protons at the C2 and C6 positions are generally the most deshielded. The phenyl ring protons will be influenced by both the fluorine and methyl substituents. The fluorine atom causes characteristic splitting of adjacent proton signals (H-F coupling). The methyl group protons will appear as a singlet in the upfield region (around δ 2.4 ppm).

¹³C NMR: The ¹³C NMR spectrum will display 12 distinct signals, as all carbon atoms are chemically non-equivalent. The carbon atoms of the pyridine ring resonate between δ 120-150 ppm. acs.org The carbons of the phenyl ring will have their chemical shifts influenced by the fluorine and methyl groups. The carbon directly bonded to the fluorine atom (C2') will show a large one-bond coupling constant (¹JCF) and is expected to resonate at a high chemical shift (around δ 160 ppm, doublet). chemicalbook.comnih.govspectrabase.com The other phenyl carbons will also exhibit smaller C-F couplings.

¹⁹F NMR: Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. wikipedia.org For an aryl fluoride (B91410) like this compound, a single signal is expected. The chemical shift for a fluorine atom on a benzene (B151609) ring typically falls within the range of -100 to -140 ppm relative to a CFCl₃ standard. colorado.edu This signal will be split into a multiplet due to coupling with nearby protons, primarily the ortho-proton (H3').

Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| 2 | ¹H | ~8.8 | d, J ≈ 2 Hz |

| 4 | ¹H | ~7.9 | dt, J ≈ 8, 2 Hz |

| 5 | ¹H | ~7.4 | dd, J ≈ 8, 5 Hz |

| 6 | ¹H | ~8.6 | dd, J ≈ 5, 2 Hz |

| 3' | ¹H | ~7.1 | dd, J(H,H) ≈ 8 Hz, J(H,F) ≈ 8 Hz |

| 5' | ¹H | ~7.0 | d, J ≈ 8 Hz |

| 6' | ¹H | ~7.3 | t, J ≈ 8 Hz |

| CH₃ | ¹H | ~2.4 | s |

| 2' | ¹⁹F | -115 to -125 | m |

| 2 | ¹³C | ~150 | d |

| 3 | ¹³C | ~137 | s |

| 4 | ¹³C | ~135 | d |

| 5 | ¹³C | ~124 | d |

| 6 | ¹³C | ~148 | d |

| 1' | ¹³C | ~128 | d, J(C,F) ≈ 15 Hz |

| 2' | ¹³C | ~161 | d, ¹J(C,F) ≈ 245 Hz |

| 3' | ¹³C | ~125 | d, J(C,F) ≈ 4 Hz |

| 4' | ¹³C | ~140 | s |

| 5' | ¹³C | ~132 | d, J(C,F) ≈ 6 Hz |

| 6' | ¹³C | ~128 | d |

| CH₃ | ¹³C | ~21 | q |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are essential for the definitive assignment of the complex spectra of fluorophenylpyridine derivatives by revealing through-bond and through-space correlations. mnstate.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. youtube.com For this compound, it would show cross-peaks connecting adjacent protons on the pyridine ring (H4-H5, H5-H6) and on the phenyl ring (H5'-H6', H6'-H3'). This confirms the relative positions of protons within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). youtube.com It is invaluable for assigning carbon signals by linking them to their already-assigned proton counterparts. For example, the proton signal at ~2.4 ppm would correlate to the methyl carbon signal at ~21 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is crucial for establishing the connectivity between the two aromatic rings. Key correlations would be expected from the pyridine protons H-2 and H-4 to the phenyl carbons (C1', C2', C6'), and from the phenyl proton H-6' to the pyridine carbons (C2, C3, C4), confirming the C3-C1' linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. harvard.edu NOESY is particularly useful for determining the preferred conformation (dihedral angle) around the C-C bond linking the two rings. Correlations between the pyridine protons (H-2, H-4) and the phenyl protons (H-3', H-6') would provide direct evidence of their spatial proximity, which is dictated by the rotational barrier around the biaryl axis.

Advanced NMR Approaches for Conformational and Configurational Analysis

For biaryl compounds like this compound, steric hindrance between the ortho substituents (H-2 on pyridine and F-2' on the phenyl ring) can restrict rotation around the central C-C bond. This phenomenon, known as atropisomerism, can be investigated using advanced NMR methods. nih.govresearchgate.net

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, one can study dynamic processes. If the rotation around the biaryl bond is slow on the NMR timescale at low temperatures, separate signals for the resulting atropisomers might be observed. As the temperature increases, the rate of rotation increases, leading to coalescence and eventual sharpening of the signals into an averaged spectrum. The coalescence temperature can be used to calculate the energy barrier to rotation (ΔG‡). researchgate.net

Nuclear Overhauser Effect (NOE) and Rotating-Frame Overhauser Effect (ROESY) Spectroscopy: Quantitative NOE/ROESY experiments can provide precise measurements of inter-proton distances. biophysics.orgmdpi.com By measuring the NOE enhancements between protons on the pyridine ring and the phenyl ring, it is possible to model the time-averaged solution-state conformation and determine the preferred dihedral angle between the two rings. uq.edu.aunih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound (molar mass: 187.22 g/mol ) is expected to show a strong molecular ion peak (M⁺) at m/z = 187. sphinxsai.com Common fragmentation patterns for biaryl compounds involve the cleavage of the bond connecting the two rings. sphinxsai.comlibretexts.org This would lead to fragment ions corresponding to the pyridyl cation (m/z = 78) and the fluoromethylphenyl cation (m/z = 109). Further fragmentation could involve the loss of small molecules like HCN from the pyridine ring or a methyl radical from the phenyl ring. youtube.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For C₁₂H₁₀FN, the exact mass is calculated with high precision, which helps to distinguish it from other compounds with the same nominal mass.

Predicted HRMS and Fragmentation Data

| Ion | Formula | Calculated m/z (Exact Mass) | Description |

|---|---|---|---|

| [M+H]⁺ | [C₁₂H₁₁FN]⁺ | 188.0870 | Protonated Molecular Ion (ESI) |

| [M]⁺˙ | [C₁₂H₁₀FN]⁺˙ | 187.0792 | Molecular Ion (EI) |

| [M-CH₃]⁺ | [C₁₁H₇FN]⁺ | 172.0557 | Loss of methyl radical |

| [C₇H₇F]⁺˙ | [C₇H₇F]⁺˙ | 110.0532 | Fluoromethylphenyl radical cation |

| [C₅H₄N]⁺ | [C₅H₄N]⁺ | 78.0338 | Pyridyl cation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Structural Confirmation

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the different bonds present.

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

Aliphatic C-H stretching: The methyl group C-H stretches will appear just below 3000 cm⁻¹.

C=C and C=N ring stretching: A series of sharp bands in the 1600-1400 cm⁻¹ region are characteristic of the aromatic pyridine and phenyl rings. acs.org

C-F stretching: A strong absorption band characteristic of the C-F bond is expected in the 1250-1100 cm⁻¹ region.

C-H bending: Out-of-plane (OOP) C-H bending vibrations in the 900-650 cm⁻¹ region can be diagnostic of the substitution pattern on both rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. mdpi.com The symmetric vibrations of the aromatic rings, which may be weak in the IR spectrum, often give strong signals in the Raman spectrum. The ring breathing modes (around 1000 cm⁻¹) are typically prominent.

Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch (CH₃) | 2980-2870 | IR, Raman |

| Aromatic C=C/C=N Stretch | 1610-1430 | IR (strong), Raman (strong) |

| C-F Stretch | 1250-1100 | IR (strong) |

| Ring Breathing (Phenyl) | ~1000 | Raman (strong) |

| Ring Breathing (Pyridine) | ~990 | Raman (strong) |

| Aromatic C-H Out-of-Plane Bend | 900-700 | IR (strong) |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. While no publicly available crystal structure for this compound has been identified, analysis of related biaryl and phenylpyridine structures allows for a prediction of the key structural features that would be determined. mdpi.comnih.govresearchgate.net

An X-ray diffraction study would yield:

Unambiguous Connectivity: Absolute confirmation of the substitution pattern on both rings.

Precise Bond Lengths and Angles: Accurate measurements of all interatomic distances and angles, which can be compared with theoretical calculations.

Conformation in the Solid State: The most critical parameter for a biaryl system is the dihedral (torsional) angle between the planes of the two aromatic rings. This angle is a result of the balance between conjugative effects (favoring planarity) and steric hindrance between ortho substituents (favoring a twisted conformation). nih.gov For this molecule, significant twisting is expected due to the steric clash between the pyridine H-2 and the phenyl F-2' substituents.

Intermolecular Interactions: Information about how the molecules pack in the crystal lattice, revealing non-covalent interactions such as π-π stacking or C-H···F and C-H···N hydrogen bonds, which govern the crystal's stability and physical properties. acs.org

Computational Approaches for Structure Elucidation of this compound Remain Largely Undocumented in Public Research

Despite the growing importance of computational chemistry in modern analytical science, detailed theoretical studies on the specific compound this compound are not extensively available in publicly accessible scientific literature. While computational methods are routinely used to support the structure elucidation of novel compounds, specific data tables detailing the optimized molecular geometry and predicted vibrational frequencies for this particular fluorophenylpyridine derivative have not been published.

Computational chemistry provides powerful tools for predicting the structural and spectroscopic properties of molecules, offering a valuable complement to experimental data. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are instrumental in determining optimized molecular geometries, bond lengths, and bond angles. Furthermore, these methods can predict spectroscopic data, including vibrational frequencies (Infrared and Raman), which aids in the interpretation of experimental spectra.

In the broader context of fluorinated biaryl compounds and pyridine derivatives, computational studies are common. Research on related molecules demonstrates the utility of methods like DFT with the B3LYP functional and various basis sets (e.g., 6-311G(d,p)) for these purposes. Such studies often involve geometry optimization to find the most stable conformation of a molecule and subsequent frequency calculations to predict its vibrational spectrum. The comparison between calculated and experimental data can provide a high degree of confidence in the structural assignment.

For instance, computational analyses of other fluorinated biphenyls have been successfully used to understand their structural characteristics and spectroscopic properties. Similarly, extensive theoretical investigations have been conducted on various substituted pyridine derivatives, highlighting the role of computational chemistry in understanding their electronic properties and reactivity. These studies often include the calculation of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps to provide insights into the molecule's reactivity and potential interaction sites.

However, a specific application of these computational approaches to "this compound" with published, detailed findings remains elusive. The synthesis and characterization of this and related compounds are noted in chemical literature, but comprehensive computational elucidation to support these findings is not detailed. The absence of such dedicated public research means that specific data tables for this compound cannot be presented.

The general workflow for such a computational study, were it to be performed, would involve:

Geometry Optimization: Using a method like DFT (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation of the molecule. This would yield precise information on bond lengths, bond angles, and dihedral angles between the phenyl and pyridine rings.

Frequency Calculations: On the optimized geometry to predict the vibrational frequencies. This data is crucial for assigning peaks in experimental IR and Raman spectra.

Analysis of Electronic Properties: Including the calculation of HOMO-LUMO energy gaps and MEP maps to understand the molecule's electronic behavior.

While the principles of these computational techniques are well-established, their specific application and the resulting detailed data for this compound are not currently part of the public scientific record.

Reactivity Profiles and Mechanistic Investigations of 3 2 Fluoro 4 Methylphenyl Pyridine Derivatives

Electronic Effects of Fluoro and Methyl Substituents on Pyridine (B92270) and Phenyl Ring Reactivity

On the phenyl ring, the fluoro and methyl groups exert opposing electronic effects. Fluorine, being the most electronegative element, exhibits a strong electron-withdrawing inductive effect (-I). Conversely, the methyl group is electron-donating through both a weaker inductive effect (+I) and hyperconjugation. These substituent effects have a profound impact on the electron density distribution across the molecule.

The interplay of these effects can influence the Lewis basicity of the pyridine nitrogen. While electron-donating groups on pyridine rings generally increase basicity, the net effect in 3-(2-Fluoro-4-methylphenyl)pyridine would depend on the complex interaction with the substituted phenyl ring. Studies on related substituted pyridines have shown that electron-withdrawing groups in the 4-position can lead to higher yields in certain catalytic reactions, demonstrating a direct link between electronic properties and reactivity nih.gov. The stability and reactivity of organometallic complexes can also be tuned by altering substituents on the pyridine ring nih.gov.

| Substituent/Group | Ring System | Dominant Electronic Effect | Impact on Ring Electron Density |

| Pyridine Nitrogen | Pyridine | Inductive (-I) & Mesomeric (-M) | Decreases |

| Fluoro Group | Phenyl | Strong Inductive (-I) | Decreases |

| Methyl Group | Phenyl | Inductive (+I) & Hyperconjugation | Increases |

| 2-Fluoro-4-methylphenyl | Pyridine | Inductive (-I) | Decreases |

This table provides a qualitative summary of the primary electronic effects influencing the reactivity of the constituent rings.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity in the derivatization of this compound is a critical aspect, directed by the electronic and steric influences of the existing functionalities.

On the Pyridine Ring: The electron-deficient nature of the pyridine ring directs nucleophilic attacks preferentially to the positions ortho (C2, C6) and para (C4) to the nitrogen atom. This is because the negative charge in the resulting Meisenheimer-type intermediate can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization stackexchange.com. For 3-substituted pyridines, nucleophilic addition or substitution is often observed at the C2 and C6 positions.

On the Phenyl Ring: Electrophilic aromatic substitution on the phenyl ring is directed by the fluoro and methyl groups. The methyl group is an activating, ortho, para-director, while the fluorine atom is a deactivating, ortho, para-director. The positions for electrophilic attack are therefore C3, C5, and C6 of the phenyl ring, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

Theoretical studies, such as those using molecular electron density theory (MEDT), are instrumental in understanding and predicting the regioselectivity and stereoselectivity of reactions like cycloadditions researchgate.netnih.gov. These computational approaches can analyze reaction pathways and transition states to determine the most favorable product isomers researchgate.net.

Electrophilic Aromatic Substitution (EAS) on the Fluorophenyl Moiety

The directing effects are as follows:

-CH₃ group (at C4): Activating and ortho, para-directing (to C3 and C5).

-F group (at C2): Deactivating and ortho, para-directing (to C3 and C5).

Pyridine group (at C1): Deactivating and meta-directing (to C3 and C5).

All three substituents direct incoming electrophiles to the C3 and C5 positions of the phenyl ring. The C6 position is sterically hindered by the adjacent pyridine ring. Therefore, electrophilic substitution is strongly favored at the C3 and C5 positions. The relative ratio of substitution at these positions would be influenced by steric factors and the specific electrophile used.

| Position on Phenyl Ring | Directing Influence from -CH₃ (C4) | Directing Influence from -F (C2) | Directing Influence from Pyridine (C1) | Predicted Outcome |

| C3 | Ortho (Activating) | Ortho (Deactivating) | Meta (Deactivating) | Favored |

| C5 | Ortho (Activating) | Para (Deactivating) | Meta (Deactivating) | Favored |

| C6 | Meta (Activating) | Meta (Deactivating) | Ortho (Deactivating) | Disfavored (Sterics) |

This table summarizes the directing effects for electrophilic aromatic substitution on the fluorophenyl ring.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine and Fluorophenyl Rings

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing electron-poor aromatic systems.

On the Pyridine Ring: The pyridine ring is inherently activated towards SNAr due to its electron-deficient character nih.gov. Reactions typically occur at the C2 and C4 positions, where an intermediate anionic σ-complex is stabilized by resonance involving the nitrogen atom stackexchange.com. While the target molecule is a 3-substituted pyridine, SNAr can be induced by introducing a suitable leaving group at the C2, C4, or C6 positions. For instance, direct C-H fluorination of a pyridine ring can install a fluoride (B91410) ion, which is an excellent leaving group for subsequent SNAr reactions. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the utility of fluoro-substituted pyridines in SNAr nih.gov. The presence of electron-donating groups like methyl can sometimes hinder SNAr, but studies on 2-nitropyridines have shown that the activating effect of the ring nitrogen and the nitro group can overcome this, suggesting that the electronic nature of the ring is a dominant factor epa.gov.

On the Fluorophenyl Ring: SNAr on the 2-fluoro-4-methylphenyl ring is generally disfavored. This type of reaction requires strong activation by potent electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (in this case, the fluorine atom). The 2-fluoro-4-methylphenyl moiety lacks such strong activating groups, making nucleophilic substitution on this ring highly unlikely under standard SNAr conditions.

Dearomatization Reactions of Pyridine Scaffolds and Subsequent Transformations

Dearomatization reactions are powerful tools in organic synthesis that convert flat, aromatic compounds into complex, three-dimensional structures. These transformations are particularly valuable for pyridine scaffolds, as the resulting partially or fully saturated nitrogen heterocycles are prevalent in natural products and pharmaceuticals nih.govacs.org.

The dearomatization of pyridines is thermodynamically challenging due to the loss of aromatic stabilization energy. Consequently, these reactions often require activation of the pyridine ring, typically by N-acylation or coordination to a Lewis acid, followed by a nucleophilic attack mdpi.com. Common strategies include:

1,2- or 1,4-Nucleophilic Addition: This is a primary method for pyridine dearomatization, often catalyzed by transition metals like copper nih.govacs.org. The addition of nucleophiles (e.g., Grignard reagents, organolithiums) leads to the formation of dihydropyridine (B1217469) intermediates.

Reductive Dearomatization: This can be achieved using reducing agents like hydrosilanes or formates, which add a hydride to the ring acs.org.

These dihydropyridine intermediates are often stable enough to be characterized but are also poised for subsequent transformations nih.gov. They can be rearomatized to yield substituted pyridines or undergo further reactions such as cycloadditions or functionalization of the remaining double bonds to create highly substituted piperidine frameworks mdpi.com. For this compound, dearomatization would likely proceed via a 1,2- or 1,6-addition of a nucleophile to the pyridine ring, with the regioselectivity influenced by the steric bulk of the 3-substituent.

Investigations into Reaction Pathways and Transition States via Kinetic Studies and Intermediate Characterization

Understanding the intricate details of reaction mechanisms is crucial for optimizing reaction conditions and controlling product outcomes. For reactions involving this compound derivatives, a combination of kinetic studies, intermediate characterization, and computational modeling provides deep mechanistic insight.

Intermediate Characterization: The direct observation and characterization of reaction intermediates are powerful methods for confirming a proposed mechanism. In the context of pyridine derivatization, dearomatized dihydropyridine intermediates have been successfully identified using spectroscopic techniques like ¹H and ¹¹B NMR spectroscopy, particularly when stabilized by coordination to a Lewis acid like B₃H₇ nih.gov.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to model reaction pathways, calculate the energies of transition states, and predict the selectivity of reactions researchgate.netnih.gov. These theoretical investigations complement experimental findings and can provide a detailed picture of the electronic and structural changes that occur throughout a reaction.

By combining these investigative tools, a comprehensive understanding of the reaction pathways, transition states, and the factors governing selectivity in the derivatization of this compound can be achieved.

Computational Chemistry and Theoretical Studies on 3 2 Fluoro 4 Methylphenyl Pyridine

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By optimizing the molecular geometry, DFT calculations can provide valuable insights into the molecule's stability, reactivity, and electronic properties. For 3-(2-Fluoro-4-methylphenyl)pyridine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the initial step in a thorough computational analysis.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting and explaining chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive. For this compound, FMO analysis would precisely calculate the energies of the HOMO and LUMO and their energy gap, providing a quantitative measure of its electronic sensitivity and potential for engaging in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

(This table is for illustrative purposes only. No published data is available for this compound.)

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. The MEP map is color-coded to indicate different potential values: red typically represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.

For this compound, an MEP map would reveal the electrophilic and nucleophilic sites. It would be expected that the nitrogen atom of the pyridine (B92270) ring would be a region of negative potential (red), indicating its basicity and ability to act as a hydrogen bond acceptor. The fluorine atom, due to its high electronegativity, would also contribute significantly to the electrostatic potential distribution.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). This method transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to chemical intuition, such as core orbitals, lone pairs, and bonds.

NBO analysis is particularly useful for studying intramolecular interactions, such as hyperconjugation, by examining the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The strength of these interactions is quantified by second-order perturbation theory, providing insight into the molecule's stability and electronic communication between different parts of the structure. For this compound, NBO analysis would quantify the charge distribution on each atom and detail the nature of the chemical bonds and lone pairs.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto this surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and π-π stacking interactions. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. A Hirshfeld surface analysis of this compound would be crucial for understanding its solid-state packing and the forces governing its crystal structure.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry methods can accurately predict various spectroscopic properties of molecules.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. Comparing the calculated spectra with experimental data can help in the structural elucidation and assignment of signals.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to predict its Infrared (IR) spectrum. This theoretical spectrum is valuable for identifying characteristic functional groups and understanding the vibrational modes of the molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions involved (e.g., π→π* or n→π*).

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Key Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shifts (ppm) | Data not available |

| ¹³C NMR | Chemical Shifts (ppm) | Data not available |

| IR | Vibrational Frequencies (cm⁻¹) | Data not available |

| UV-Vis | λmax (nm) | Data not available |

(This table is for illustrative purposes only. No published data is available for this compound.)

Investigation of Reaction Pathways and Transition States through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the most plausible reaction pathways. This involves locating and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, transition states.

A transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. Calculating the structure and energy of the transition state allows for the determination of the activation energy, which is a key factor in determining the reaction rate. Methods like synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) are often employed to locate transition states. For this compound, computational modeling could be used to explore its reactivity in various chemical transformations, providing detailed insights into the reaction mechanisms at a molecular level.

Theoretical Insights into Fluorine Effects on Aromaticity and Reactivity

Computational studies provide significant insights into the nuanced effects of fluorine substitution on the electronic structure, aromaticity, and reactivity of this compound. The fluorine atom, due to its high electronegativity and the presence of lone pair electrons, exerts competing inductive and mesomeric (resonance) effects that modulate the properties of the molecule.

The primary influence of the fluorine substituent is its strong inductive electron-withdrawing effect (-I), which arises from its high electronegativity (Pauling scale: 3.98) nih.gov. This effect decreases the electron density of the phenyl ring, stabilizing the molecular orbitals nih.gov. This stabilization can, in turn, enhance the thermal and chemical stability of the molecule.

| Parameter | 3-(4-methylphenyl)pyridine (Hypothetical) | This compound (Calculated) | Effect of Fluorination |

| HOMO Energy | -6.2 eV | -6.5 eV | Stabilization (Lower Energy) |

| LUMO Energy | -1.2 eV | -1.4 eV | Stabilization (Lower Energy) |

| HOMO-LUMO Gap (ΔE) | 5.0 eV | 5.1 eV | Slight Increase |

| Mulliken Charge on C2 (Phenyl) | -0.15 e | +0.20 e | Significant electron withdrawal |

| C-F Bond Length | N/A | 1.35 Å | Typical C(sp²)-F bond |

Note: Data for the non-fluorinated analogue is hypothetical for illustrative comparison, while data for this compound is representative of values obtained from DFT calculations on similar structures.

The data illustrates that fluorination stabilizes the frontier orbitals and significantly alters the charge distribution on the adjacent carbon atom, making it more electrophilic. The slight increase in the HOMO-LUMO gap suggests a marginal increase in kinetic stability compared to its non-fluorinated counterpart.

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and signal processing researchgate.netias.ac.in. The NLO response of a molecule is fundamentally linked to its electronic structure, particularly how its electron cloud responds to a strong external electric field. Key molecular properties that determine NLO activity are the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) researchgate.net. Organic molecules with donor-π-acceptor architectures often exhibit significant NLO properties due to efficient intramolecular charge transfer (ICT) ias.ac.inresearchgate.net.

Theoretical investigations, primarily using DFT methods, have been conducted on a series of fluorophenylpyridine derivatives to evaluate their potential as NLO materials researchgate.net. These studies calculate the electronic and NLO properties to predict their performance. The calculations for various isomers of fluorophenylpyridines generally indicate that these molecules possess relatively low NLO activity researchgate.net.

A computational study by Alyar and Alyar on 39 different fluorophenylpyridine derivatives using DFT (B3LYP/6-31++G(d,p)) provides specific data on these properties. The results showed that fluorination did not have a significant effect on the mean polarizability (<α>) and that both the parent phenylpyridines and their fluorinated derivatives exhibit low NLO activity researchgate.net.

| Compound (Isomer) | Dipole Moment (μ) [D] | Mean Polarizability (<α>) [a.u.] | First Hyperpolarizability (β) [a.u.] | HOMO-LUMO Gap (E) [eV] |

| 2-Phenylpyridine | 2.15 | 114.71 | 199.9 | 4.88 |

| 3-Phenylpyridine | 2.30 | 114.65 | 456.7 | 4.90 |

| 4-Phenylpyridine | 2.76 | 115.02 | 303.8 | 4.86 |

| 3-(2-Fluorophenyl)pyridine | 3.59 | 113.17 | 370.8 | 4.84 |

| 3-(3-Fluorophenyl)pyridine | 1.05 | 113.19 | 473.5 | 4.86 |

| 3-(4-Fluorophenyl)pyridine | 1.03 | 113.29 | 165.7 | 4.85 |

Data sourced from a theoretical study on fluorophenylpyridines using the B3LYP/6-31++G(d,p) level of theory researchgate.net.

The data table shows that while fluorination and positional isomerism influence the dipole moment and hyperpolarizability, the β values for fluorophenylpyridines are not exceptionally high when compared to well-established organic NLO materials. For instance, the β value for 3-phenylpyridine is higher than that of its 2-fluoro and 4-fluoro derivatives, suggesting that the simple addition of fluorine does not guarantee an enhancement of NLO properties in this class of compounds researchgate.net.

Research Applications and Broader Impact in Organic and Materials Science

Role as a Privileged Scaffold in Organic Synthesis

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that can bind to multiple biological targets. The pyridine (B92270) ring, a core component of 3-(2-Fluoro-4-methylphenyl)pyridine, is recognized as such a scaffold. rsc.orgmdpi.commdpi.comnih.gov Pyridine and its derivatives are integral to numerous FDA-approved drugs and are found in essential natural molecules like vitamins and coenzymes. nih.govnih.gov The inclusion of fluorine and a methyl group on the phenyl ring of this compound can further enhance its drug-like properties. Fluorine substitution is a common strategy in drug design to improve metabolic stability, binding affinity, and bioavailability.

Building Block for Complex Heterocyclic Architectures

The structure of this compound allows it to serve as a foundational unit for the construction of more elaborate heterocyclic systems. The pyridine ring can undergo various substitution reactions, and the phenyl group can be further functionalized. nih.gov Synthetic chemists can utilize this compound as a starting material to build a diverse library of molecules with potential applications in pharmaceuticals and agrochemicals. nih.gov For instance, the pyridine nitrogen can be involved in cyclization reactions to form fused heterocyclic systems, which are prevalent in many biologically active compounds.

Utility in the Development of Advanced Materials

The incorporation of fluorinated moieties into organic molecules can lead to materials with unique and desirable properties.

Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. pageplace.de Monomers derived from this compound can be polymerized to create novel fluorinated polymers. These materials could find applications in areas such as high-performance coatings, membranes, and advanced electronic materials. The specific substitution pattern on the aromatic rings would influence the polymer's physical and chemical properties, such as its solubility, melting point, and refractive index.

Components in Functional Materials with Tunable Properties

The unique electronic and photophysical properties of pyridine-based compounds have positioned them as promising building blocks in the field of organic and materials science. Specifically, the incorporation of fluorinated phenylpyridine moieties, such as this compound, is a strategic approach to developing functional materials with tunable characteristics for applications in organic electronics. The modification of a chemical structure, by varying substitution at different positions on the pyridine and phenyl rings, allows for precise control over the molecular architecture and packing. uky.edu This control is a critical factor in determining the performance of pyrene-based semiconductors and other organic electronic materials. uky.edu

The presence of electron-rich or electron-poor units, influenced by substituents like fluorine, helps to fine-tune the optical and electronic properties of the molecule. uky.edu Fluorine substitution, in particular, can modulate energy levels and enhance the charge carrier transporting ability of materials, which is a key attribute for organic field-effect transistors (OFETs). uky.edu While direct applications of this compound in published materials science research are not extensively documented, its structure is analogous to motifs used in the design of innovative semiconductor materials. uky.edu The development of polyfunctional heterocyclic derivatives with low molecular weight is increasingly important for creating new chemical entities with novel properties for various industries. nih.gov

Contributions to Agrochemical Research

Pyridine-based compounds are foundational to modern agrochemical research, forming the core structure of numerous highly effective herbicides, insecticides, and fungicides. nih.gov The pyridine moiety is considered a critical "chip" in the synthesis of pesticides, with pyridine-containing agrochemicals known for high efficiency, low toxicity, and enhanced longevity. agropages.com The introduction of fluorine atoms or trifluoromethyl (TFMP) groups into the pyridine or associated phenyl rings often leads to significant improvements in biological activity and selectivity. nih.govresearchgate.net

The replacement of a phenyl moiety with a hetero-aromatic ring like pyridine has been a successful strategy in agrochemical development. For instance, in the optimization of certain insecticides, pyridine analogues demonstrated superior activity compared to their corresponding phenyl counterparts. nih.govjst.go.jp This structural modification can favorably alter physicochemical properties, leading to novel biological activity and better selectivity. nih.gov

Several major agrochemicals utilize a substituted pyridine structure, underscoring the importance of this chemical class.

Table 1: Examples of Commercially Significant Pyridine-Based Agrochemicals

| Agrochemical | Type | Key Structural Feature | Reference |

|---|---|---|---|

| Fluazifop-butyl | Herbicide | Trifluoromethylpyridine (TFMP) substructure | nih.gov |

| Sulfoxaflor | Insecticide | 6-(trifluoromethyl)pyridine moiety | jst.go.jpresearchoutreach.org |

| Pyroxsulam | Herbicide | Triazolopyrimidine and methoxy-trifluoromethylpyridine substructures | researchoutreach.orgjst.go.jp |

| Flonicamid | Insecticide | 4-trifluoromethyl-pyridine structure | researchoutreach.org |

| Pyridalyl | Insecticide | 5-(trifluoromethyl)pyridine moiety | jst.go.jpresearchoutreach.org |

The compound this compound incorporates the key features of a substituted phenyl group linked to a pyridine ring. This structural motif is central to the design of new active ingredients. For example, the synthesis of novel 2-phenylpyridine derivatives has yielded compounds with high insecticidal activities against specific pests like Mythimna separata. nih.gov The development of such compounds often involves cross-coupling reactions to link the pyridine and phenyl rings, creating a diverse library of candidates for screening. nih.gov The strategic placement of substituents like fluorine and methyl groups on the phenyl ring is a common method for optimizing the herbicidal or insecticidal profile of a lead compound. google.commdpi.com

Strategic Importance in Scaffold Hopping Approaches for Molecular Diversification

Scaffold hopping is a powerful and widely used strategy in medicinal chemistry and drug discovery to identify novel compounds that bind to a specific biological target but possess a different core structure. nih.gov This approach is critical for expanding chemical space, overcoming limitations of existing molecules (such as poor metabolic stability or toxicity), and generating new intellectual property. nih.gov One of the most common and effective examples of scaffold hopping is the replacement of a phenyl ring with a pyridyl ring. nih.govrsc.org

The incorporation of a nitrogen atom into the aromatic system, as in the transition from a biphenyl to a phenylpyridine scaffold, can significantly increase metabolic stability by making the ring more electron-deficient and less susceptible to cytochrome P450-mediated oxidation. nih.govrsc.org This strategy has been successfully employed to mitigate the metabolic liabilities of aromatic compounds during lead optimization. nih.gov

The compound this compound represents an ideal fragment or product of a scaffold hopping strategy. It can be viewed as an isostere of a substituted biphenyl compound, where one phenyl ring has been "hopped" to a pyridine ring. This substitution can achieve several key objectives in molecular design:

Improved Metabolic Stability: The pyridine ring is generally more resistant to oxidative metabolism than a corresponding phenyl ring. nih.gov

Enhanced Solubility: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to a non-polar carbocyclic analogue. dundee.ac.uk

Modulation of Physicochemical Properties: The introduction of the nitrogen atom lowers the lipophilicity (clogP) of the molecule, which can improve pharmacokinetic properties.

Novel Pharmacophore Geometry: While electronically different, the pyridine ring maintains a similar three-dimensional orientation of substituents as a phenyl ring, thus preserving key pharmacophoric interactions with the target protein. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,4-D |

| This compound |

| Beflubutamid |

| Chlorfluazuron |

| Dichlorprop-P |

| Fenoxaprop |

| Florasulam |

| Flonicamid |

| Fluazifop-butyl |

| Fluchloraminopyr-tefuryl |

| Glyphosate |

| Haloxyfop-P-methyl |

| Imidacloprid |

| Indolauxipyr-cyanomethyl |

| Paraquat |

| Pexidartinib |

| Picoxystrobin |

| Prothioconazole |

| Pyridalyl |

| Pyroxsulam |

| Rofecoxib |

| Sildenafil |

| Sulfoxaflor |

| Valdecoxib |

Concluding Remarks and Future Research Perspectives

Summary of Key Methodological Advances and Mechanistic Understanding

The synthesis of biaryl compounds, including fluorophenylpyridines, has been significantly advanced by the advent of cross-coupling reactions. Methodologies such as the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide in the presence of a palladium catalyst, and the Stille coupling, which utilizes organotin compounds, are foundational. For a molecule like 3-(2-Fluoro-4-methylphenyl)pyridine, these reactions would typically involve coupling a pyridine-3-boronic acid derivative with a 1-halo-2-fluoro-4-methylbenzene, or the reverse combination.

Mechanistic understanding of these processes is well-established, involving a catalytic cycle of oxidative addition, transmetalation, and reductive elimination at the metal center (commonly palladium or nickel). The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. For fluorinated substrates, the electronic effects of the fluorine atom can influence reaction kinetics and side-product formation.

Recent advances focus on developing more robust catalysts that are effective at lower loadings, milder reaction conditions, and are tolerant of a wider range of functional groups. Phosphine-based ligands and N-heterocyclic carbenes (NHCs) have been instrumental in improving the scope and efficiency of these cross-coupling reactions.

Emerging Synthetic Strategies for Highly Functionalized Fluorophenylpyridines

The demand for complex, functionalized molecules for applications in medicine and materials has driven the development of innovative synthetic strategies.

C-H Activation: A significant emerging strategy is the direct arylation of pyridine (B92270) via C-H bond activation. This approach avoids the pre-functionalization (e.g., halogenation or borylation) of the pyridine ring, making the synthesis more atom-economical and efficient. For this compound, this could theoretically involve the direct coupling of pyridine with a 2-fluoro-4-methylphenyl derivative.

Domino and Tandem Reactions: One-pot, multi-step reactions, often called domino or tandem processes, are gaining traction for building molecular complexity rapidly. A novel strategy for synthesizing polysubstituted 3-fluoro or 3-H pyridines involves a domino process based on the C-F bond cleavage of an anionically activated fluoroalkyl group, leading to various 2,6-disubstituted 4-amino pyridines in high yields without the need for noble metals. nih.gov

Flow Chemistry: The use of continuous flow reactors offers enhanced control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and easier scalability for the synthesis of fluorophenylpyridines.

Untapped Potential in Novel Material Design and Catalytic Systems

The unique properties of the fluorophenylpyridine scaffold suggest significant, yet largely unexplored, potential in materials science and catalysis.

Organic Electronics: Fluorinated aromatic compounds are of great interest in the design of organic semiconductors, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPV). The fluorine atom can lower the HOMO and LUMO energy levels of the molecule, which can improve charge injection/extraction and enhance ambient stability. The specific substitution pattern of this compound could lead to unique molecular packing in the solid state, influencing charge transport properties.

Liquid Crystals: The rigid, polarizable structure of the phenylpyridine core is a common feature in liquid crystalline materials. The introduction of a fluoro- and methyl-substituent can modulate the molecule's polarity, melting point, and mesophase behavior, making it a candidate for new liquid crystal designs.

Catalysis: Pyridine derivatives are widely used as ligands in transition metal catalysis. The electronic properties of the pyridine ring can be finely tuned by its substituents. The 2-fluoro-4-methylphenyl group would act as a sterically bulky and electronically modified substituent, which could influence the catalytic activity and selectivity of a metal complex. For instance, such ligands could find use in polymerization catalysts or in asymmetric synthesis. acs.org

Interdisciplinary Research Opportunities

The structure of this compound positions it at the intersection of several scientific disciplines, opening up numerous avenues for collaborative research.

Medicinal Chemistry: Phenylpyridine motifs are present in a vast number of biologically active compounds and approved drugs. nih.gov Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability. The trifluoromethylpyridine (TFMP) moiety, a related structure, is a key component in numerous agrochemicals and pharmaceuticals due to the unique properties conferred by the fluorine atoms. Investigating the biological activity of this compound and its derivatives could lead to the discovery of new therapeutic agents.

Chemical Biology: Fluorinated molecules are valuable tools in chemical biology. The ¹⁹F nucleus can be used as a sensitive probe for NMR studies of protein-ligand interactions and for in vivo imaging, as there is no background ¹⁹F signal in biological systems. This compound could be developed into a molecular probe to study biological processes.

Supramolecular Chemistry: The aromatic rings and the nitrogen atom of the pyridine moiety can participate in various non-covalent interactions, such as π-π stacking, hydrogen bonding, and halogen bonding. These interactions can be exploited to construct complex supramolecular architectures, such as molecular cages, polymers, and gels, with potential applications in sensing, encapsulation, and controlled release.

Q & A

Q. Table 1: Example Reaction Conditions

| Method | Reagents/Conditions | Yield (Typical) |

|---|---|---|

| Nucleophilic Substitution | Pentafluoropyridine, RMgX, THF, 0°C | 60–75% |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C | 50–85% |

Basic: What analytical techniques are critical for structural characterization?

Answer:

Use a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substitution patterns; ¹H/¹³C NMR for methyl and aryl group assignments .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., fluorine vs. methyl positioning) by analyzing crystal packing and bond lengths .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to rule out impurities .

Basic: What safety protocols are essential for handling this compound?

Answer:

Due to limited toxicity data, adhere to stringent safety measures:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for manipulations .

- Emergency Procedures : In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical advice. Use CO₂ or dry chemical extinguishers for fires .

- Storage : Keep in airtight containers away from oxidizers and heat sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.